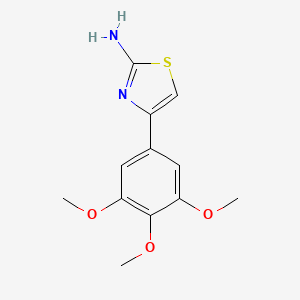

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group, which is known for its pharmacophoric properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in an anhydrous ether solution to yield the desired thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Method 1: Thiourea Condensation

-

Reagents : Thiourea, ethanol, and 1-(3,4,5-trimethoxyphenyl)ethanone (compound 1) .

-

Mechanism : Thiourea reacts with the ketone group of compound 1, forming a thiazole ring via nucleophilic attack and cyclization. The reaction produces the target compound 2 (4-(3,4,5-trimethoxyphenyl)thiazol-2-amine) .

| Reagent | Role | Conditions |

|---|---|---|

| Thiourea | Nucleophile | Ethanol, reflux (78°C, 45 min) |

| 1-(3,4,5-Trimethoxyphenyl)ethanone | Electrophile | Reflux |

Method 2: Alternative Thiazole Formation

-

Reagents : 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, N-methylthiourea or thioacetamide, ethanol .

-

Mechanism : The bromo ketone undergoes substitution with thiourea derivatives, leading to thiazole ring formation. This method allows for structural variations, such as N-acetyl derivatives .

| Reagent | Role | Conditions |

|---|---|---|

| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | Electrophile | Ethanol, reflux |

| N-Methylthiourea | Nucleophile | Reflux |

Reaction Mechanism

The formation of the thiazole ring involves a nucleophilic attack by the thiol group of thiourea on the carbonyl carbon of the ketone precursor. This is followed by cyclization and elimination of water to form the five-membered heterocycle.

Key Steps :

-

Nucleophilic Attack : The thione sulfur (S) in thiourea attacks the carbonyl carbon of the ketone.

-

Enolate Formation : Deprotonation forms an intermediate enolate.

-

Cyclization : Intramolecular attack by the amine nitrogen on the adjacent carbon, forming the thiazole ring.

-

Elimination : Loss of water to stabilize the aromatic structure.

This mechanism is consistent across both synthesis methods, with variations in substituents influencing reaction efficiency .

Key Reaction Conditions

The choice of solvent and temperature significantly impacts reaction outcomes.

| Condition | Value | Method | Source |

|---|---|---|---|

| Solvent | Ethanol | Both | |

| Temperature | 78°C | Reflux | |

| Reaction Time | 45 min | Method 1 |

Ethanol serves as a polar protic solvent, facilitating nucleophilic substitution and cyclization. Reflux conditions (78°C) ensure sufficient energy for the reaction to proceed efficiently .

Structural Variations and Reactivity

The compound’s reactivity can be modulated by introducing substituents on the thiazole ring. For example:

-

Acetylation : Treatment with acetic anhydride converts the amine group into an N-acetyl derivative (e.g., compound 6d), altering its physicochemical properties .

-

Substitution Patterns : Variations in the aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance hydrophobic interactions, influencing biological activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine has been synthesized and evaluated for its anticancer properties against various human cancer cell lines.

- In Vitro Studies : In a study involving the NCI-60 cell line screening, it was observed that this compound exhibited significant cytostatic activity against multiple cancer types. For instance, it showed a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer cell line HOP-92 at a concentration of 10 μM .

- Mechanism of Action : The compound's mechanism may involve disruption of tubulin polymerization, similar to other known tubulin inhibitors . This suggests that it could potentially be developed as a chemotherapeutic agent targeting cancer cell proliferation.

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities as well. The structural characteristics of this compound contribute to its effectiveness against various microbial strains.

- In Vitro Activity : Research has indicated that thiazole compounds can exhibit activity against both bacterial and fungal pathogens. The presence of the trimethoxyphenyl group enhances its lipophilicity and may improve its membrane permeability, thereby increasing its antimicrobial efficacy .

Anticonvulsant Effects

Thiazole derivatives have also been studied for their anticonvulsant properties . The compound's structural features may play a role in modulating neuronal excitability.

- Research Findings : Some studies have reported that thiazole-containing compounds exhibit significant anticonvulsant action with effective doses lower than standard medications like ethosuximide . This positions this compound as a potential candidate for further research in epilepsy treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

- Modification Studies : Various modifications to the thiazole ring and substituents have been explored to enhance biological activity. For example, altering the aryl moiety or substituting with different functional groups can significantly impact the compound's potency against specific targets .

Potential in Drug Development

The versatility of thiazole derivatives like this compound makes them valuable in drug development.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It has been shown to inhibit kinase receptors, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

Thiazole derivatives: Compounds with a thiazole ring structure, such as 2-aminothiazole, also show significant biological activities.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine is unique due to the combination of the trimethoxyphenyl group and the thiazole ring, which enhances its biological activity and specificity compared to other similar compounds .

Actividad Biológica

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a trimethoxyphenyl group. This specific arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O3S |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with tubulin and disrupt microtubule dynamics. This interaction inhibits cell proliferation by preventing normal mitotic processes.

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : Studies have shown that treatment with this compound can activate caspases involved in apoptosis, specifically caspases 2, 3, and 8 .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines.

In Vitro Studies

- Cytotoxicity : The compound exhibited significant cytotoxicity against several human cancer cell lines including A549 (lung), MCF-7 (breast), and SKOV3 (ovarian). IC50 values were reported in the low micromolar range:

- Comparison with Other Compounds : When compared to standard chemotherapeutic agents like Combretastatin A-4 (CA-4), the thiazole derivative showed comparable or superior activity against multidrug-resistant cell lines .

Case Studies

- Study on Antiproliferative Activity : A series of thiazole derivatives including the trimethoxyphenyl variant were synthesized and tested for antiproliferative activity. The results indicated that substituents at the C2 position significantly influenced activity levels, with N-methylamino substitutions yielding the highest potency .

- Mechanism Elucidation : Another study demonstrated that the most active derivatives not only inhibited tubulin polymerization but also induced apoptosis without causing significant cytotoxicity in normal cells .

Propiedades

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMVWIDAXMTSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.